methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Description
Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a synthetic dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic diazepine core substituted with an acetyl group at position 10, dimethyl groups at position 3, and a methyl benzoate moiety at position 11.
Key structural features include:
- Diazepine core: A seven-membered ring with two nitrogen atoms, fused to two benzene rings.
- 3,3-Dimethyl: Steric effects that may stabilize the diazepine ring conformation. 11-Methyl benzoate: A polar ester group that modulates solubility and metabolic stability.
Synthetic routes for analogous compounds involve multi-step reactions, including condensation, cyclization, and functional group modifications, as evidenced by spectral characterization (e.g., ¹H NMR, IR) in related studies .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 4-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-15(28)27-20-8-6-5-7-18(20)26-19-13-25(2,3)14-21(29)22(19)23(27)16-9-11-17(12-10-16)24(30)31-4/h5-12,23,26H,13-14H2,1-4H3 |
InChI Key |
VPIIYIJSESGCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by acetylation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dibenzo[1,4]diazepine scaffold with multiple functional groups that contribute to its biological activity. The presence of an acetyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have been shown to inhibit checkpoint kinase 1 (Chk1), which plays a crucial role in the cell cycle regulation and DNA damage response. A study highlighted that specific derivatives could enhance the cytotoxicity of chemotherapeutic agents like camptothecin by increasing their effectiveness against cancer cells while maintaining low cytotoxicity towards normal cells .
Anxiolytic and Sedative Effects
The compound's structural similarity to traditional benzodiazepines suggests potential anxiolytic (anxiety-reducing) effects. Benzodiazepines typically modulate gamma-aminobutyric acid (GABA) receptors in the central nervous system. Research into similar compounds has shown promising results in reducing anxiety and promoting sedation through GABAergic mechanisms .
Histone Deacetylase Inhibition
Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are being explored for their role in cancer therapy and neurodegenerative diseases due to their ability to alter gene expression by modifying chromatin structure. Studies have indicated that certain dibenzo[1,4]diazepine derivatives can effectively inhibit HDAC activity, offering novel therapeutic avenues for treating various conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives vary in substituents at positions 10 and 11, which critically influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural analogs. †Calculated from molecular formula.
Key Observations:
Substituent Effects on Solubility :
- The methyl benzoate group in the target compound improves aqueous solubility compared to lipophilic substituents like benzyloxy (e.g., ) or bromobenzoyl (e.g., ).
- Methoxy and dimethoxy groups (e.g., ) enhance solubility via hydrogen bonding.
Metabolic Stability :
- Ester groups (e.g., methyl benzoate) are prone to hydrolysis, whereas ethers (e.g., benzyloxy in ) may resist enzymatic degradation.
Structural Rigidity :
- Chromene-substituted analogs (e.g., ) exhibit planar aromatic systems that could influence π-π stacking in receptor binding.
- Crystallographic data for the 4-methoxyphenyl analog confirms a rigid, chair-like diazepine conformation .
Research Findings and Implications
- CNS Potential: The diazepine core is analogous to benzodiazepines, suggesting GABA receptor modulation .
- Synthetic Feasibility : Derivatives are synthesized via robust protocols, including cyclization and functionalization steps validated by ¹H NMR and IR .
- SAR Insights : Position 11 substitutions dictate solubility and metabolic profiles, guiding lead optimization.
Biological Activity
Methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate, a complex organic compound, is part of a broader class of dibenzo[b,e][1,4]diazepine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in cancer therapy and as inhibitors of various enzymes. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C26H31N7O3
- Molecular Weight : 485.58 g/mol
- CAS Number : To be determined based on specific database searches.
The presence of the dibenzo structure contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have indicated that dibenzo[b,e][1,4]diazepine derivatives exhibit significant anticancer properties by acting as histone deacetylase (HDAC) inhibitors. Inhibition of HDAC is crucial for altering gene expression patterns associated with cancer progression. For example:
- Case Study : A derivative structurally similar to this compound was shown to inhibit HDAC activity in various cancer cell lines, leading to increased apoptosis and reduced proliferation rates .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Studies suggest that certain dibenzo derivatives can protect neuronal cells from oxidative stress and apoptosis:
- Mechanism : The neuroprotective action is believed to involve modulation of neurotransmitter systems and reduction of oxidative damage .
Anti-inflammatory Properties
In addition to anticancer and neuroprotective effects, there is emerging evidence that these compounds may possess anti-inflammatory properties. This activity is particularly relevant in conditions such as neurodegenerative diseases where inflammation plays a key role:
- Research Findings : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Dibenzo Structure : Utilizing cyclization reactions between appropriate precursors.
- Acetylation : Introducing acetyl groups at specific positions to enhance biological activity.
- Methylation : Methylating the benzoate moiety for improved solubility and bioavailability.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | HDAC inhibition leading to apoptosis | |
| Neuroprotection | Modulation of oxidative stress | |
| Anti-inflammatory | Inhibition of cytokines |
Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dibenzo Formation | Precursor A + Precursor B (Acidic Medium) | 70% |
| Acetylation | Acetic Anhydride + Catalyst | 85% |
| Methylation | Methyl Iodide + Base | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
